3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid

Medicinal Chemistry Screening Library Curation Structure-Activity Relationship

3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid (CAS 858750-93-3) is a synthetic chromen-2-one (coumarin) derivative cataloged in the InterBioScreen screening library as STOCK1N-37593. The compound is characterized by a 4-ethyl-8-methyl-substituted coumarin core linked via an ether at position 7 to a propanamido-propanoic acid side chain, with a molecular formula of C18H21NO6 and a molecular weight of 347.36 g/mol.

Molecular Formula C18H21NO6
Molecular Weight 347.367
CAS No. 858750-93-3
Cat. No. B2841369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid
CAS858750-93-3
Molecular FormulaC18H21NO6
Molecular Weight347.367
Structural Identifiers
SMILESCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCC(=O)O
InChIInChI=1S/C18H21NO6/c1-4-12-9-16(22)25-17-10(2)14(6-5-13(12)17)24-11(3)18(23)19-8-7-15(20)21/h5-6,9,11H,4,7-8H2,1-3H3,(H,19,23)(H,20,21)
InChIKeyFOIUZAWYZFWVFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Profile for 3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid (CAS 858750-93-3)


3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid (CAS 858750-93-3) is a synthetic chromen-2-one (coumarin) derivative cataloged in the InterBioScreen screening library as STOCK1N-37593 [1]. The compound is characterized by a 4-ethyl-8-methyl-substituted coumarin core linked via an ether at position 7 to a propanamido-propanoic acid side chain, with a molecular formula of C18H21NO6 and a molecular weight of 347.36 g/mol [1]. It belongs to the broader class of coumarin derivatives, which are recognized for diverse biological activities including anti-inflammatory and anticancer properties, though these class effects are modulated by specific substituent patterns [2].

Structural Differentiation from Closest In-Class Analogs of 3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid


Generic substitution among coumarin-based screening compounds is unreliable because small variations in the chromen-2-one substitution pattern produce marked differences in molecular recognition, physicochemical properties, and biological target engagement. The 4-ethyl-8-methyl disubstitution on the coumarin core of CAS 858750-93-3, combined with its 7-oxy-propanamido-propanoic acid linker, creates a distinct pharmacophore that differs from the more common 4-methyl or unsubstituted chromen-7-yloxy derivatives cataloged under similar CAS identifiers [1]. The presence of both the 8-methyl group and the extended beta-alanine-terminated side chain influences LogP, hydrogen-bonding capacity, and conformational flexibility relative to nearest analogs such as the 4-des-methyl variant (C17H19NO6, MW 333.34) or the alpha-amino acid regioisomer (2-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}propanoic acid), where the propanoic acid attachment point is shifted . Without direct comparative screening data, these structural differences alone constitute the basis for non-interchangeability in target-based assays.

Quantitative Differentiation Evidence for 3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid


Molecular Weight and Formula Differentiation from the 4-Des-Methyl Analog

The target compound (C18H21NO6, MW 347.36) differs from its closest commercially indexed analog, 3-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}propanoic acid (C17H19NO6, MW 333.34), by the presence of an 8-methyl substituent [1][2]. The additional CH2 unit increases both molecular weight (+14.02 Da) and lipophilicity, which can alter membrane permeability and protein-binding characteristics. In the chromen-2-one class, 8-methyl substitution has been associated with enhanced carbonic anhydrase inhibitory activity in sulfonamide-bearing chromenes, providing a class-level rationale for differentiated target engagement [3].

Medicinal Chemistry Screening Library Curation Structure-Activity Relationship

Regioisomeric Differentiation from the Alpha-Alanine Terminus Variant

The target compound carries a beta-alanine-derived propanoic acid terminus (N-CH2-CH2-COOH), distinguishing it from the regioisomer 2-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}propanoic acid, which bears an alpha-alanine terminus (N-CH(CH3)-COOH) [1]. Although both share the same molecular formula (C18H21NO6) and core scaffold, the different attachment point of the carboxyl group alters hydrogen-bonding geometry, acidity (pKa of beta-alanine ~3.55 vs. alpha-alanine ~2.35), and conformational flexibility (one additional rotatable bond in the beta-alanine variant) [2]. These factors influence solubility, target binding, and metabolic stability in biochemical assays.

Medicinal Chemistry Peptidomimetics Library Design

Lipophilicity Differentiation Based on Substituent Contribution (ClogP)

The 4-ethyl-8-methyl pattern on the coumarin core of CAS 858750-93-3 results in a computed XLogP3 of approximately 3.3, as predicted for the closely related trans-4-[({...}amino)methyl]cyclohexanecarboxylic acid analog sharing the identical chromenyloxy-propanoyl substructure (PubChem CID 3288172; XLogP3 = 3.3) [1]. This places the target compound in a moderately lipophilic range, distinct from less substituted coumarin-7-yloxy derivatives such as the unsubstituted chromen-7-yloxy-propanoic acid (CAS 304889-93-8; C12H10O5, predicted XLogP ~1.8) . The ~1.5 log unit increase in predicted lipophilicity carries implications for membrane permeability, plasma protein binding, and assay compatibility (e.g., DMSO solubility, non-specific binding) that directly affect screening outcomes.

ADME Prediction Drug-likeness Physicochemical Profiling

Hydrogen Bond Donor/Acceptor Capacity vs. Closest In-Library Analogs

The target compound presents two hydrogen bond donors (carboxylic acid OH and amide NH) and six hydrogen bond acceptors (chromenone carbonyl, ether oxygen, two amide carbonyl oxygens, and two carboxylic acid oxygens) [1]. In comparison, the simpler acid precursor 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid (C15H16O5) lacks the amide bond and has only one HBD and five HBA . The additional H-bonding capacity of the target compound enables more directional interactions with protein targets (e.g., kinase hinge regions, protease active sites) and alters solubility characteristics, providing a differentiated screening profile within a coumarin-focused library.

Medicinal Chemistry Rule-of-Five Profiling Fragment-Based Screening

Recommended Application Scenarios for 3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid Based on Structural Evidence


Focused Screening Library Expansion with Differentiated Coumarin Pharmacophores

The compound serves as a structurally distinct coumarin-based probe in medium-to-high-throughput screening cascades. Its 4-ethyl-8-methyl-7-oxy-propanamido-propanoic acid architecture provides a unique combination of lipophilicity (predicted XLogP3 ~3.3) and hydrogen-bonding capacity (2 HBD, 6 HBA) that complements simpler coumarin scaffolds [1]. Procurement of this compound enables exploration of SAR around the beta-alanine linker and the 8-methyl substitution, both of which are absent in the majority of commercially available chromen-7-yloxy derivatives.

Anti-Inflammatory or Anticancer Target Screening Based on Chromene Class Activity

Chromen-2-one derivatives, particularly those with 4-aryl or 4-alkyl substitution, have demonstrated apoptosis-inducing and anti-inflammatory activities through modulation of caspase pathways and macrophage repolarization [1][2]. The 4-ethyl-8-methyl substitution pattern of CAS 858750-93-3 distinguishes it from the more extensively studied 4-aryl-4H-chromenes, offering a structurally novel entry point for screening against cancer cell lines or inflammatory targets such as COX enzymes or TNF-alpha pathways.

Carbonic Anhydrase Isoform Selectivity Profiling

Chromene-containing sulfonamides with 7,8-disubstitution patterns have shown isoform-selective carbonic anhydrase (hCA) inhibition [1]. Although the target compound lacks a sulfonamide group, its 4-ethyl-8-methyl-7-oxy substitution pattern mimics the steric and electronic features of known hCA-modulating chromenes. It is therefore a candidate for comparative screening against hCA isoforms I, II, IX, and XII to evaluate whether the propanamido-propanoic acid side chain can substitute for the sulfonamide zinc-binding group.

Computational Docking and Virtual Screening Campaigns

As a member of the InterBioScreen natural-compound-derived library, CAS 858750-93-3 (STOCK1N-37593) has been pre-filtered for drug-likeness and is compatible with virtual screening workflows against protein targets of interest [1][2]. Its moderate molecular weight (347.36 Da) and balanced physicochemical profile make it suitable for molecular docking studies aimed at identifying novel chemotypes for targets with defined binding pockets, where the coumarin core can serve as a rigid scaffold for fragment growth.

Quote Request

Request a Quote for 3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.